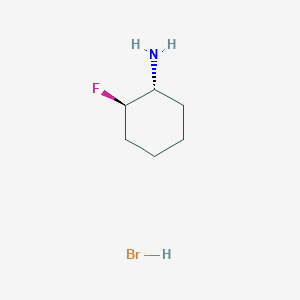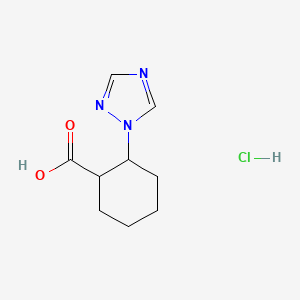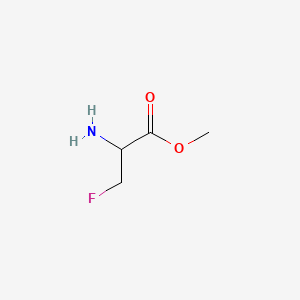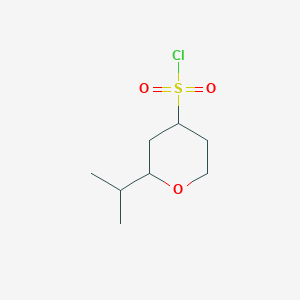![molecular formula C10H14FNO2 B13247903 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol](/img/structure/B13247903.png)
5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol is a chemical compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyethyl group, and an aminoethyl group attached to a phenol ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-nitrophenol with ethylene oxide in the presence of a base to form the corresponding hydroxyethyl derivative. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques, including nucleophilic substitution and reduction reactions, which can be scaled up for larger production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the nitro group yields an amino derivative.
Scientific Research Applications
5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol involves its interaction with specific molecular targets. The fluorine atom and the hydroxyethyl group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitrophenol: A precursor in the synthesis of 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol.
2-{1-[(2-hydroxyethyl)amino]ethyl}phenol: Lacks the fluorine atom but has similar structural features.
5-Fluoro-2-aminophenol: Contains an amino group instead of the hydroxyethyl group.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the hydroxyethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the hydroxyethyl group contributes to its solubility and reactivity .
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
5-fluoro-2-[1-(2-hydroxyethylamino)ethyl]phenol |
InChI |
InChI=1S/C10H14FNO2/c1-7(12-4-5-13)9-3-2-8(11)6-10(9)14/h2-3,6-7,12-14H,4-5H2,1H3 |
InChI Key |
LDLBXDBVXMYCGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B13247822.png)
![3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13247836.png)
![2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13247839.png)



![2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13247873.png)






